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Compound Name: 5-MeO-MET

Cat. No.: B176629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical psychoactive effects of 5-

methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET), a lesser-known psychedelic compound,

based on its chemical structure and the known pharmacology of its structural analogs. By

examining its relationship with the potent psychoactive compounds 5-methoxy-N,N-

dimethyltryptamine (5-MeO-DMT) and N-methyl-N-ethyltryptamine (MET), we can extrapolate a

potential pharmacological profile to guide future research.

Introduction: A Hybrid of Potent Psychedelics
5-MeO-MET is a tryptamine derivative that incorporates the characteristic 5-methoxy group of

5-MeO-DMT and the N-methyl-N-ethyl substitution of MET. This unique structural combination

suggests a psychoactive profile that may blend the entheogenic and serotonergic effects of 5-

MeO-DMT with the distinct experiential qualities reported for MET. Understanding the structure-

activity relationships (SAR) of these parent compounds is crucial for postulating the effects of

5-MeO-MET.

The 5-methoxy group on the indole ring is known to significantly increase the affinity for

serotonin receptors, particularly the 5-HT1A subtype, as seen with 5-MeO-DMT.[1] The N,N-

dialkyl substitutions on the tryptamine backbone also play a critical role in modulating receptor

affinity and the overall psychoactive experience.
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Predicted Pharmacodynamics: A Dual Serotonergic
Action
Based on its structural components, 5-MeO-MET is predicted to be a potent agonist at multiple

serotonin receptors, with a primary mechanism of action involving the 5-HT2A and 5-HT1A

receptors. The classic psychedelic effects, such as perceptual distortions and cognitive

alterations, are primarily mediated by agonism at the 5-HT2A receptor.[2] Concurrently, the

strong activation of the 5-HT1A receptor, a hallmark of 5-MeO-DMT, is expected to contribute

significantly to its psychoactive profile, potentially leading to profound anxiolytic and ego-

dissolving effects.[1][3]

Recent research has provided quantitative insights into the receptor activity of 5-MeO-MET.

One study reported a half-maximal effective concentration (EC50) for G-protein activation via

the 5-HT1A receptor to be 25.9 nM.[3] The same study noted that the effects at the 5-HT2A

receptor were comparable to those of 5-MeO-DMT, suggesting potent agonism. Additionally, 5-
MeO-MET has been shown to have a moderate affinity for the serotonin transporter (SERT),

with an EC50 of 13 µM.

Quantitative Pharmacological Data
The following table summarizes the available quantitative data for 5-MeO-MET and its

structural analogs, 5-MeO-DMT and MET, for comparative analysis.
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Compound
Receptor/Tran
sporter

Assay Type Value Reference

5-MeO-MET 5-HT1A Gi BRET EC50: 25.9 nM

SERT
5-HT Uptake

Inhibition
EC50: 13 µM

5-MeO-DMT 5-HT1A
Radioligand

Binding
Ki: < 10 nM

5-HT2A
Radioligand

Binding
Ki: > 1000 nM

5-HT1A
G-protein

Activation

EC50: 3.92 -

1060 nM

5-HT2A
G-protein

Activation

EC50: 1.80 -

3.87 nM

SERT 5-HT Re-uptake IC50: 2184 nM

MET 5-HT2A Partial Agonist -

Theoretical Psychoactive Effects: A Synthesis of
Structure-Activity Relationships
By integrating the structural features and pharmacological data, the theoretical psychoactive

effects of 5-MeO-MET can be hypothesized as follows:

Onset and Duration: Similar to other vaporized or insufflated tryptamines, a rapid onset of

effects is expected, with a relatively short duration of action.

Sensory and Perceptual Effects: Potent 5-HT2A agonism suggests the potential for

significant alterations in sensory perception, including visual, auditory, and tactile distortions.

However, the strong 5-HT1A activity might modulate these effects, possibly leading to a less

visual and more immersive internal experience, akin to reports of 5-MeO-DMT.

Cognitive and Emotional Effects: The combination of 5-HT2A and 5-HT1A agonism could

lead to profound cognitive and emotional shifts. These may include ego dissolution, mystical-
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type experiences, and a significant reduction in anxiety. The N-methyl-N-ethyl substitution,

as seen in MET, might contribute to a more "grounded" or lucid headspace compared to the

more overwhelming experiences sometimes reported with 5-MeO-DMT.

Entheogenic Potential: The potent 5-HT1A agonism, a key feature of 5-MeO-DMT, suggests

that 5-MeO-MET may have significant entheogenic potential, capable of inducing profound

spiritual or mystical experiences.

Visualizing the Mechanism and a Path Forward
To further elucidate the predicted pharmacology of 5-MeO-MET, the following diagrams

illustrate its primary signaling pathways and a proposed experimental workflow for its

comprehensive characterization.
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Caption: Predicted primary signaling pathways of 5-MeO-MET at 5-HT2A and 5-HT1A

receptors.
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Caption: Proposed experimental workflow for the characterization of 5-MeO-MET.
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Experimental Protocols
The following are representative methodologies for key experiments in the characterization of

novel tryptamines like 5-MeO-MET.

Radioligand Binding Assay for Serotonin Receptor
Affinity
Objective: To determine the binding affinity (Ki) of 5-MeO-MET for various serotonin receptors

(e.g., 5-HT1A, 5-HT2A) through competitive displacement of a radiolabeled ligand.

Materials:

Cell membranes from cell lines stably expressing the human serotonin receptor of interest

(e.g., HEK293 or CHO cells).

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin

for 5-HT2A).

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

Non-specific binding determinator (e.g., 10 µM serotonin).

Test compound (5-MeO-MET) at various concentrations.

96-well filter plates (e.g., GF/B glass fiber).

Scintillation fluid and a microplate scintillation counter.

Procedure:

Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and

either buffer (for total binding), non-specific binding determinator, or varying concentrations

of 5-MeO-MET.

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a

predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester

to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove

any unbound radioligand.

Quantification: After drying the filter plate, add scintillation fluid to each well and measure the

radioactivity using a microplate scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the specific binding as a function of the 5-MeO-MET concentration and use

non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the

Cheng-Prusoff equation.

Calcium Mobilization Assay for 5-HT2A Receptor
Functional Activity
Objective: To determine the functional potency (EC50) and efficacy (Emax) of 5-MeO-MET at

the human 5-HT2A receptor by measuring intracellular calcium mobilization.

Materials:

Cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent

dye (e.g., Fluo-4 AM) or a bioluminescent calcium indicator (e.g., aequorin).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Reference agonist (e.g., serotonin).

Test compound (5-MeO-MET) at various concentrations.

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow

them to adhere overnight.
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Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's

protocol, typically involving a 1-2 hour incubation at 37°C.

Assay: Place the cell plate into the fluorescence plate reader. Record a baseline

fluorescence reading.

Compound Addition: Use the automated injector to add varying concentrations of 5-MeO-
MET or the reference agonist to the wells.

Measurement: Immediately after compound addition, continuously measure the change in

fluorescence over time, which corresponds to the increase in intracellular calcium.

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the

response as a function of the 5-MeO-MET concentration and use a sigmoidal dose-response

curve fit to calculate the EC50 and Emax values. The Emax is typically expressed as a

percentage of the maximal response to the reference agonist, serotonin.

Conclusion and Future Directions
The structural and pharmacological data available for 5-MeO-MET and its analogs provide a

strong foundation for predicting its psychoactive effects. The compound is likely a potent

serotonergic psychedelic with a profile influenced by both 5-HT2A and 5-HT1A receptor

agonism. This dual action may result in a unique psychoactive experience with potential

therapeutic applications.

Further research, following the proposed experimental workflow, is necessary to fully

characterize the pharmacological and psychological effects of 5-MeO-MET. In vitro studies will

provide a more comprehensive receptor binding and functional profile, while in vivo preclinical

models will be crucial for understanding its behavioral effects. Ultimately, carefully controlled

clinical studies in humans will be required to fully elucidate its psychoactive properties and

therapeutic potential. This systematic approach will ensure a thorough understanding of this

novel tryptamine and its place within the broader class of psychedelic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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